Dimethyl 2,2-diphenylpropanedioate
Description
Properties
CAS No. |
7770-42-5 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
dimethyl 2,2-diphenylpropanedioate |
InChI |
InChI=1S/C17H16O4/c1-20-15(18)17(16(19)21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
BIUCPVBGBAVKRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Malonate Ester Synthesis via Alkylation of Dimethyl Malonate
One classical route involves the alkylation of dimethyl malonate with diphenyl-substituted alkyl halides or equivalents:
Step 1: Preparation of Dimethyl Malonate
Dimethyl malonate can be prepared by esterification of malonic acid with methanol under acidic conditions or purchased commercially.Step 2: Alkylation with Diphenyl-substituted Halides
Using a strong base (e.g., sodium hydride or sodium methoxide), dimethyl malonate is deprotonated to form the enolate ion, which then undergoes nucleophilic substitution with diphenyl-substituted alkyl halides to yield dimethyl 2,2-diphenylpropanedioate.
This method requires careful control of reaction conditions to avoid polyalkylation or side reactions.
Direct Esterification of 2,2-Diphenylpropanedioic Acid
Alternatively, if 2,2-diphenylpropanedioic acid is available, it can be esterified directly with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid:
Related Synthetic Routes from Malonic Diesters
From patent CN108658871B and related literature, preparation of malonic diesters involves:
Chlorination of Dimethyl Malonate
Controlled chlorination of dimethyl malonate to form 2-chloro-malonic acid dimethyl ester.Methoxylation
Nucleophilic substitution of the chlorine with methoxide ion to form 2-methoxy-malonic acid dimethyl ester.Cyclization and Further Functionalization
These steps can be adapted for the synthesis of substituted malonate esters like this compound by modifying the substituents introduced during alkylation or substitution steps.
Reaction Conditions and Catalysts
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of Dimethyl Malonate | Base (NaH, NaOMe), diphenylalkyl halide, solvent (THF, DMF) | Control stoichiometry to prevent over-alkylation |
| Esterification | Methanol, acid catalyst (H2SO4, p-TsOH), reflux | Removal of water shifts equilibrium |
| Chlorination (for intermediates) | Cl2 gas, solvent (DCM), 8-25 °C | Controlled addition to avoid over-chlorination |
| Methoxylation | Sodium methoxide, 10-25 °C | Reaction completion monitored by HPLC/GC |
Yields and Purity
- Alkylation routes typically yield 65-75% of the desired ester after purification.
- Esterification processes can achieve yields exceeding 85%, with purity levels above 99% after distillation or recrystallization.
- Industrial processes emphasize continuous flow and controlled reaction parameters to maximize yield and minimize impurities.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of ester methyl groups and aromatic protons.
- Mass Spectrometry: Molecular ion peak consistent with C20H20O4.
- Chromatography (HPLC/GC): Used to monitor reaction progress and purity.
- X-ray Crystallography: Structural confirmation of the 2,2-diphenyl substitution pattern (related compounds studied).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of Dimethyl Malonate | Dimethyl malonate, diphenylalkyl halide | NaH, NaOMe | 0-25 °C, inert atmosphere | 65-75 | >98 | Requires controlled stoichiometry |
| Direct Esterification | 2,2-Diphenylpropanedioic acid, MeOH | H2SO4, p-TsOH | Reflux, water removal | 85-90 | >99 | Simple, classical method |
| Chlorination/Methoxylation (Intermediate) | Dimethyl malonate, Cl2, NaOMe | Cl2 gas, NaOMe | 8-25 °C | 80-90 | >99 | Industrial scale, multi-step |
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2-diphenylpropanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Dimethyl 2,2-diphenylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 2,2-diphenylpropanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Dimethyl 2,2-Diphenylpropanedioate vs. 2,2-Diphenylpropane
- Structure :
- Reactivity :
- The malonate ester is reactive in nucleophilic substitutions (e.g., alkylations) due to its α-hydrogen, whereas 2,2-diphenylpropane lacks functional groups for such reactions.
- Applications: Malonate esters are used in organic synthesis (e.g., Knoevenagel condensations), while 2,2-diphenylpropane may serve as a solvent or intermediate in polymer chemistry.
This compound vs. 2,2-Dimethoxypropane
- Structure: The former is a malonate diester; the latter is an acetal derived from acetone and methanol .
- Hydrolysis: Malonate esters hydrolyze to dicarboxylic acids under acidic/basic conditions. 2,2-Dimethoxypropane hydrolyzes to acetone and methanol, making it a useful protecting group for alcohols .
Physicochemical Properties
*Inferred properties based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
